5-chloro-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological and pharmacological activities
Mechanism of Action
Target of Action
Similar compounds, such as thiazole derivatives, have been reported to have a wide range of medicinal and biological properties . They can serve as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .
Mode of Action
It’s worth noting that thiazole derivatives have been reported to have a wide range of medicinal and biological properties . For instance, they have been found to inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .
Biochemical Pathways
Thiazole derivatives have been reported to inhibit the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . PGE2 are lipid compounds that are produced by COX enzymes .
Result of Action
Similar compounds have been reported to show good cytotoxicity against tested cell lines . They also showed antibacterial and antifungal activity comparable or slightly better than that of standard medicinal compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with ethylamine to form the corresponding amide. This intermediate is then subjected to cyclization with 2-aminobenzothiazole under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chloro or fluoro groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chloro or fluoro groups.
Scientific Research Applications
5-chloro-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Known for its antioxidant activity.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
5-chloro-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its combination of chloro, fluoro, and benzothiazole moieties makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
5-chloro-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2OS2/c1-2-18-9-4-3-8(16)7-11(9)21-14(18)17-13(19)10-5-6-12(15)20-10/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBXKKLHKCIEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.